molecular formula C48H66N6 B576407 Xylidinemixtureofisomers CAS No. 1300-73-8

Xylidinemixtureofisomers

Cat. No. B576407
CAS RN: 1300-73-8
M. Wt: 727.098
InChI Key: CDULGHZNHURECF-UHFFFAOYSA-N
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Description

Xylidine can refer to any of the six isomers of xylene amine, or any mixture of them. The chemical formula of xylidines is C8H11N or, more descriptively, (CH3)2C6H3NH2 . They are colorless solids or liquids, although commercial samples can appear yellow or darker . Xylidines are used in the production of pigments and dyestuffs, various antioxidants, agrochemicals, pharmaceuticals, hypergolic propellants, and many other organic chemicals .


Synthesis Analysis

Xylidines are conventionally synthesized through a two-step process starting with nitration followed by reduction of the resultant nitro products to afford respective xylidines . An efficient biphasic continuous flow nitration procedure towards various nitrobenzenes in assay yields greater than 90%, with residence times of 6 min or less, was demonstrated by ensuring efficient mixing in the reactors .


Molecular Structure Analysis

The structure of xylidines is C8H11N or, more descriptively, (CH3)2C6H3NH2 . The CAS number for the isomer mixture is 1300-73-8 .


Chemical Reactions Analysis

The resultant nitrobenzenes underwent reduction to afford the respective xylidines in assay yields greater than 94% (isolated yield >92%) with a 2.5 min residence time . Due to safety concerns of the nitration procedure, in situ synthesis and reduction of nitrobenzenes from xylenes in a multi-step continuous flow synthetic procedure with the incorporation of a liquid/liquid separator was demonstrated .


Physical And Chemical Properties Analysis

Xylidines are colorless solids or liquids, although commercial samples can appear yellow or darker . They are miscible with ethanol and diethyl ether and slightly soluble in water .

Scientific Research Applications

1. Continuous Flow Synthesis

  • Summary of Application: Xylidines are synthesized through a two-step process starting with nitration followed by reduction of the resultant nitro products . This process has safety concerns due to the highly exothermic nature of the nitration step and difficulty in handling the corrosive nitrating agent .
  • Methods of Application: The continuous flow synthesis of xylidines via biphasic nitration of xylenes followed by nitro-reduction in various continuous flow systems . An efficient biphasic continuous flow nitration procedure towards various nitrobenzenes in assay yields greater than 90%, with residence times of 6 min or less, was demonstrated by ensuring efficient mixing in the reactors .
  • Results or Outcomes: The resultant nitrobenzenes underwent reduction to afford the respective xylidines in assay yields greater than 94% (isolated yield >92%) with a 2.5 min residence time .

2. Applications in Fine Chemical, Pharmaceutical, and Dyes and Pigment Industries

  • Summary of Application: Xylidines find extensive applications in the fine chemical, pharmaceutical as well as the dyes and pigment industries .
  • Methods of Application: These organic compounds are conventionally synthesized through a two-step process starting with nitration followed by reduction of the resultant nitro products to afford respective xylidines .
  • Results or Outcomes: The specific outcomes or results in these industries are not mentioned in the source .

3. Nephrotoxicity and Hepatotoxicity Studies

  • Summary of Application: Xylidine isomers are used in studies to understand their toxic effects on the kidneys (nephrotoxicity) and liver (hepatotoxicity) .
  • Methods of Application: The xylidine isomers are administered to experimental animals through ingestion or inhalation . The substances are then absorbed from the gastrointestinal tract and excreted mainly in the form of metabolites with the urine .
  • Results or Outcomes: After repeated ingestion or inhalation, the main effects of the substances are nephrotoxicity and hepatotoxicity . The isomers all cause methaemoglobin formation and, after metabolic activation, are mutagenic in bacterial test systems .

4. Carcinogenicity Studies

  • Summary of Application: Xylidine isomers are used in carcinogenicity studies to understand their potential to cause cancer .
  • Methods of Application: Feeding studies are conducted with experimental animals where they are administered with xylidine isomers .
  • Results or Outcomes: Feeding studies suggest that 2,4-xylidine and 2,5-xylidine may have carcinogenic potential . Carcinogenicity studies with 2,6-xylidine yielded positive results with both mouse and rat .

5. Production of Pigments and Dyestuffs

  • Summary of Application: Xylidine isomers are used in the production of pigments and dyestuffs .
  • Methods of Application: The specific methods of application in the production of pigments and dyestuffs are not mentioned in the source .
  • Results or Outcomes: The specific outcomes or results in the production of pigments and dyestuffs are not mentioned in the source .

6. Production of Pharmaceuticals

  • Summary of Application: Xylidine isomers are used in the production of various pharmaceuticals .
  • Methods of Application: The specific methods of application in the production of pharmaceuticals are not mentioned in the source .
  • Results or Outcomes: The specific outcomes or results in the production of pharmaceuticals are not mentioned in the source .

Safety And Hazards

Xylidine isomers all cause methaemoglobin formation and, after metabolic activation, are mutagenic in bacterial test systems . Feeding studies suggest that 2,4-xylidine and 2,5-xylidine may have carcinogenic potential .

Future Directions

The separation of xylene isomers remains a great challenge in the petrochemical industry due to their overlapping physicochemical properties . To reduce the high energy consumption and decrease the environmental impact, adsorption by porous materials has been proposed and proven as an alternative strategy .

properties

IUPAC Name

2,3-dimethylaniline;2,4-dimethylaniline;2,5-dimethylaniline;2,6-dimethylaniline;3,4-dimethylaniline;3,5-dimethylaniline
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InChI

InChI=1S/6C8H11N/c1-6-3-7(2)5-8(9)4-6;1-6-3-4-8(9)5-7(6)2;1-6-3-4-8(9)7(2)5-6;1-6-3-4-7(2)8(9)5-6;1-6-4-3-5-8(9)7(6)2;1-6-4-3-5-7(2)8(6)9/h6*3-5H,9H2,1-2H3
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InChI Key

CDULGHZNHURECF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)N)C.CC1=CC(=C(C=C1)C)N.CC1=C(C(=CC=C1)N)C.CC1=C(C(=CC=C1)C)N.CC1=C(C=C(C=C1)N)C.CC1=CC(=CC(=C1)N)C
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Molecular Formula

C48H66N6
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Molecular Weight

727.1 g/mol
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Physical Description

Xylidines is a pale-yellow to brown liquid with a weak, aromatic, amine-like odor. (NIOSH, 2022), Pale-yellow to brown liquid with a weak, aromatic, amine-like odor; [NIOSH], PALE YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale-yellow to brown liquid with a weak, aromatic, amine-like odor.
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Boiling Point

415 to 439 °F at 760 mmHg (NIOSH, 2023), 213-226 °C, 216-228 °C, 415-439 °F
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Flash Point

206 °F (2,3-) (NIOSH, 2023), 206 °F, 90-98 °C c.c., 206 °F (2,3-)
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Solubility

Slight (NIOSH, 2023), Slightly sol in water; sol in alcohol, Sparingly soluble in water, soluble in alcohol., Soluble in ether., Solubility in water: poor, Slight
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Density

0.98 (NIOSH, 2023) - Less dense than water; will float, 0.97-0.99, Relative density (water = 1): 0.97-1.07, 0.98
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Vapor Density

4.17 (air= 1 at boiling point of xylidine), Relative vapor density (air = 1): 4.2
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Vapor Pressure

less than 1 mmHg (NIOSH, 2023), 0.13 [mmHg], Vapor pressure, Pa at 20 °C:, <1 mmHg
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Product Name

Xylidine

Color/Form

Pale yellow to a brown liquid., All /isomers/ except ortho-4-xylidine are liquids above 20 °C., Pale-yellow to brown liquid.

CAS RN

1300-73-8
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/ZE82D818.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-33 °F (NIOSH, 2023), -36 °C, -33 °F
Record name XYLIDINES
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name XYLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6464
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/194
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Xylidine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0672.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Reactant of Route 3
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Reactant of Route 4
Xylidinemixtureofisomers
Reactant of Route 5
Xylidinemixtureofisomers
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.